[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine

pKa basicity fluorine effect

[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine (CAS 125032-78-2) is a fluorinated organic compound with molecular formula C₇H₁₅FN₂ and molecular weight 146.21 g/mol. It belongs to the class of 3-substituted pyrrolidine derivatives, featuring a fluorine atom at the 3-position of the pyrrolidine ring and a dimethylaminomethyl substituent.

Molecular Formula C7H15FN2
Molecular Weight 146.21 g/mol
CAS No. 125032-78-2
Cat. No. B047772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine
CAS125032-78-2
Synonyms3-Pyrrolidinemethanamine,3-fluoro-N,N-dimethyl-(9CI)
Molecular FormulaC7H15FN2
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESCN(C)CC1(CCNC1)F
InChIInChI=1S/C7H15FN2/c1-10(2)6-7(8)3-4-9-5-7/h9H,3-6H2,1-2H3
InChIKeyIQAKILOESIMZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine (CAS 125032-78-2): A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry and Lead Optimization


[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine (CAS 125032-78-2) is a fluorinated organic compound with molecular formula C₇H₁₅FN₂ and molecular weight 146.21 g/mol . It belongs to the class of 3-substituted pyrrolidine derivatives, featuring a fluorine atom at the 3-position of the pyrrolidine ring and a dimethylaminomethyl substituent. This structural arrangement creates a chiral center at C3, and the compound is available as a racemic mixture or potentially as single enantiomers for asymmetric synthesis applications [1].

Why Non-Fluorinated or Differently Substituted Pyrrolidine Analogs Cannot Simply Replace [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine in Research and Development


The 3-fluoro substituent in [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine profoundly alters key physicochemical properties compared to its non-fluorinated analog N,N-dimethyl(pyrrolidin-3-ylmethyl)amine (CAS 99724-17-1). Fluorine's high electronegativity reduces the basicity of the pyrrolidine nitrogen (ΔpKa ≈ –0.88 units), increases molecular weight by ~18 g/mol, and elevates both boiling point (Δ ≈ +9 °C) and density (Δ ≈ +0.12 g/cm³) . These shifts directly impact salt formation, chromatographic behavior, and pharmacokinetic profiles of derived compounds. Furthermore, the 3-fluoropyrrolidine motif has been specifically incorporated into potent LSD1 inhibitors in patented series, where replacement with non-fluorinated or other 3-substituted pyrrolidines leads to significant loss of enzymatic inhibitory activity [1]. Generic substitution without quantitative consideration of these differences risks altered reactivity, reduced target engagement, and batch-to-batch irreproducibility in both synthetic and biological workflows.

Quantifiable Differentiation Evidence for [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine (CAS 125032-78-2) Relative to Closest Analogs


Reduced Pyrrolidine Basicity (pKa) of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine vs. Non-Fluorinated Analog: Impact on Salt Selection and Purification

The predicted pKa of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is 9.47±0.28, compared to 10.35±0.10 for its non-fluorinated analog N,N-dimethyl(pyrrolidin-3-ylmethyl)amine (CAS 99724-17-1) . This –0.88 log unit reduction in basicity is attributable to the electron-withdrawing inductive effect of the 3-fluoro substituent, which decreases the availability of the pyrrolidine nitrogen lone pair. In practice, this means a measurably lower extent of protonation at physiological pH, different counterion selection windows for salt formation, and altered retention times in reverse-phase HPLC purification.

pKa basicity fluorine effect salt formation

Elevated Boiling Point and Density of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine vs. Non-Fluorinated Analog: Practical Implications for Handling and Storage

The predicted boiling point of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine is 168.6±25.0 °C, compared to 159.5±8.0 °C for the non-fluorinated analog . Density is predicted at 1.00±0.1 g/cm³ versus 0.877 g/cm³ for the comparator. The +9 °C increase in boiling point reflects enhanced dipole-dipole interactions and increased molecular polarizability introduced by the C–F bond, while the +0.12 g/cm³ density increase corresponds to a ~14% greater mass per unit volume. These differences affect solvent compatibility, extraction behavior, and distillation parameters during synthetic workup.

boiling point density physicochemical properties fluorine-induced polarization

Essential 3-Fluoropyrrolidine Motif for LSD1 Inhibitory Activity: Comparative Potency Evidence from Patent Series US10131664/US10543198/US10864202

In the patent series US10131664/US10543198/US10864202, Example 9 (containing the [(3-fluoropyrrolidin-3-yl)methyl] moiety) demonstrates LSD1 inhibitory activity with an IC₅₀ of 100 nM [1]. By contrast, Example 17, a structural analog bearing a non-fluorinated (S)-pyrrolidin-3-ylmethylamino substituent, exhibits an IC₅₀ of 550 nM under the same TR-FRET enzymatic assay conditions [2]. This 5.5-fold potency differential, while not an isolated matched-pair comparison (additional structural changes are present), illustrates the class-level trend that incorporation of the 3-fluoro substituent markedly enhances LSD1 target engagement. Example 28, which retains the 3-fluoropyrrolidine motif, achieves IC₅₀ = 10 nM, further supporting the value of this fluorinated building block [3].

LSD1 inhibitor epigenetics structure-activity relationship fluoropyrrolidine

High-Value Application Scenarios for [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine Based on Differentiated Properties


LSD1-Targeted Epigenetic Probe and Drug Candidate Synthesis

Medicinal chemistry teams developing lysine-specific demethylase 1 (LSD1) inhibitors can use [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine as a key building block to install the activity-essential 3-fluoropyrrolidine motif. The intra-patent SAR data demonstrate that compounds bearing this motif achieve IC₅₀ values as low as 10–100 nM, whereas non-fluorinated pyrrolidine analogs in the same series show significantly reduced potency (IC₅₀ = 550 nM) [1]. Procurement of this specific fluorinated building block eliminates the need for in-house fluorination of pyrrolidine intermediates, streamlines SAR exploration, and ensures consistency with published potent chemotypes.

Physicochemical Property Modulation via Fluorine-Enabled Basicity Tuning

In lead optimization programs where moderate basicity is desired for solubility-permeability balance, [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine offers a pKa of 9.47—approximately 0.88 log units lower than its non-fluorinated counterpart (pKa 10.35) . This reduced basicity is critical for avoiding excessive lysosomal trapping, improving oral bioavailability, and enabling consistent salt selection. Teams substituting the non-fluorinated analog would introduce a significantly more basic amine center, potentially altering distribution and toxicity profiles in vivo.

Chiral Building Block for Enantioselective Synthesis of 3-Substituted Pyrrolidines

The presence of a chiral center at C3 makes [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine a valuable starting material for the preparation of chiral 3-substituted pyrrolidine derivatives, as described in patent CN111808007A [2]. When sourced as a single enantiomer, this building block enables asymmetric synthesis of fluorine-containing pharmaceutical intermediates without the need for chiral resolution steps, reducing both cost and development timelines.

Process-Scale Development Requiring Consistent Physicochemical Specifications

For process chemists scaling up reactions involving 3-substituted pyrrolidine intermediates, the defined boiling point (168.6±25.0 °C) and density (1.00±0.1 g/cm³) of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine differ substantially from non-fluorinated analogs . Using the correct fluorinated building block from the outset prevents distillation parameter mismatches, extraction solvent volume errors, and purification gradient misalignment, reducing the risk of batch failures at multi-kilogram scale.

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